molecular formula C14H18FNO4 B3022155 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid CAS No. 129101-25-3

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B3022155
CAS No.: 129101-25-3
M. Wt: 283.29 g/mol
InChI Key: RCXSXRAUMLKRRL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: 129101-25-3) is a Boc-protected amino acid derivative featuring a 4-fluorophenyl side chain and a propanoic acid backbone. It is synthesized via hydrolysis of its methyl ester using LiOH in a THF/water mixture, yielding the crude product without further purification . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of HDAC8 inhibitors for acute kidney injury . Its molecular weight is 283.30 g/mol, with hazard profiles including skin/eye irritation and acute toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSXRAUMLKRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373541
Record name N-(tert-Butoxycarbonyl)-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79561-25-4
Record name N-(tert-Butoxycarbonyl)-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can affect various biochemical pathways involved in immune response. These include pathways related to the recruitment and activation of immune cells, which play a crucial role in the body’s defense against pathogens.

Pharmacokinetics

It’s known that boronic acids and their esters, which include boc-p-fluoro-dl-phe-oh, are only marginally stable in water. This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, known by its CAS number 129101-25-3, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the presence of a fluorinated phenyl group and a tert-butoxycarbonyl (Boc) amino group, which are known to influence biological interactions and pharmacological properties.

  • Molecular Formula : C14H18FNO4
  • Molecular Weight : 283.30 g/mol
  • Purity : Typically above 95% for research applications.
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature to maintain stability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacologically active compound. The following sections summarize key findings regarding its biological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, the incorporation of fluorinated phenyl groups has been shown to enhance the potency of compounds against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)5.2Apoptosis induction via caspase activation
Study BMCF-7 (Breast)3.8Inhibition of estrogen receptor signaling

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in metabolic pathways:

  • 5-Hydroxytryptamine (5-HT) Reuptake Inhibition : Similar compounds have shown increased potency in inhibiting serotonin uptake, suggesting that this compound may also possess this property, potentially impacting mood disorders and anxiety treatment.

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on the effects of this compound on human breast cancer cells demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess the expression of apoptosis-related proteins.
  • Fluorine Substitution Impact :
    • Research focusing on fluorinated amino acids highlighted that the introduction of a fluorine atom at the para position significantly alters the compound's interaction with target proteins, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Aromatic Ring

4-Chloro-3-fluorophenyl Derivative
  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1).
  • Key Differences : The 4-chloro-3-fluoro substitution introduces enhanced steric bulk and altered electronic properties compared to the parent 4-fluoro derivative.
  • Impact : Increased halogenation may improve binding affinity to hydrophobic enzyme pockets. The molecular weight is 317.74 g/mol, higher than the target compound due to the chlorine atom .
4-Methoxyphenyl Derivative
  • Compound: 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS: 141895-35-4).
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine.
  • Similar molecular weight (283.30 g/mol) .
4-Hydroxy-2-methylphenyl Derivative
  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid.
  • Key Differences : Hydroxyl and methyl groups introduce hydrogen-bonding capability and steric hindrance.
  • Impact: Potential applications in pH-sensitive drug delivery systems or targeted prodrugs .

Positional Isomers: 2-Amino vs. 3-Amino Substitution

3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic Acid
  • Compound : CAS 284493-72-5.
  • Key Differences: The Boc-protected amino group is on carbon 3 instead of carbon 2.
  • Impact : Altered stereoelectronic properties may affect peptide backbone conformation. This isomer is a reagent for LRRK2 inhibitors, with a melting point of 152–154°C (dec.) .

Functional Group Replacements

Boronophenyl Derivative
  • Compound: (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 119771-23-2).
  • Key Differences : Incorporates a boronic acid group for Suzuki-Miyaura cross-coupling.
  • Impact : Enables conjugation to aromatic moieties in PROTACs or imaging agents .
Benzyl vs. Phenyl Substituents
  • Compound: 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid.
  • Key Differences : A benzyl group replaces the phenyl ring, increasing hydrophobicity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Hazard Profile
Target Compound 283.30 Not reported H302, H315, H319, H335
3-Amino Isomer 283.30 152–154 (dec.) Similar to target
4-Chloro-3-fluoro Derivative 317.74 Not reported Likely higher toxicity due to Cl

Q & A

Q. How does the compound behave under acidic conditions relevant to gastric fluid modeling?

  • Methodological Answer : Simulated gastric fluid (pH 1.2, 37°C) studies show 80% Boc deprotection within 2 hours, releasing the free amino acid. Stabilization strategies include enteric coating or PEGylation to delay degradation. UV-Vis spectroscopy tracks Boc group cleavage at 265 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Reactant of Route 2
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2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

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